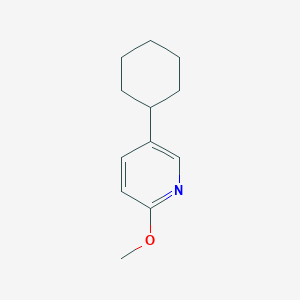

5-Cyclohexyl-2-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-cyclohexyl-2-methoxypyridine |

InChI |

InChI=1S/C12H17NO/c1-14-12-8-7-11(9-13-12)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |

InChI Key |

KNULMJDSQCYXQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 Cyclohexyl 2 Methoxypyridine and Analogous Molecular Architectures

Retrosynthetic Analysis of Cyclohexyl-Methoxypyridine Conjugates

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgub.edu This process involves breaking down the target molecule into precursor structures called synthons. wikipedia.orgamazonaws.com

The primary disconnections for 5-cyclohexyl-2-methoxypyridine involve the carbon-carbon (C-C) bond between the pyridine (B92270) ring and the cyclohexyl group, and the carbon-heteroatom (C-O) bond of the methoxy (B1213986) group.

C-C Bond Disconnection:

A logical disconnection is the bond between the pyridine C5 position and the cyclohexyl ring. This leads to a 5-halopyridine (or another activated derivative) and a cyclohexyl organometallic reagent (e.g., cyclohexyl Grignard or organolithium). This approach falls under the broad category of cross-coupling reactions, a fundamental strategy in C-C bond formation.

C-O Bond Disconnection:

Another key disconnection is the C-O bond of the 2-methoxy group. This suggests a precursor such as 2-halopyridine or a pyridone, which can then be methoxylated. The use of 2-methoxypyridines as surrogates for piperidines and pyridones in complex syntheses is a known strategy. nih.gov

Functional group interconversions (FGIs) are crucial for manipulating chemical functionalities to facilitate desired reactions. In the synthesis of this compound, several FGIs could be employed. For instance, a nitro group could be introduced and subsequently reduced to an amino group, which can then be transformed into other functionalities. Another example is the conversion of a carboxylic acid to an amide or an ester.

A common FGI in pyridine synthesis is the conversion of a halogen to an organometallic species, which can then participate in cross-coupling reactions. For example, 5-bromo-2-methoxypyridine (B44785) can be converted to a Grignard reagent or an organolithium species to react with an electrophile. thieme-connect.com

While this compound itself is achiral, the introduction of substituents on the cyclohexyl ring or the pyridine ring can create chiral centers. In such cases, stereochemical control becomes a critical aspect of the synthetic design. nih.govacs.org

Enantioselective synthesis of chiral pyridines is an area of significant research. nih.govrsc.orgresearchgate.net Methods for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, and stereoselective dearomatization reactions of pyridines. acs.orgmdpi.com For instance, the asymmetric dearomatization of activated pyridines can lead to the formation of substituted piperidines with precise stereochemistry. acs.org

Methodologies for Pyridine Ring Functionalization at the 5-Position

Functionalization of the pyridine ring at the 5-position can be achieved through various methods, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions. acs.orgpharmaguideline.comresearchgate.netresearchgate.net The choice of method depends on the existing substituents on the pyridine ring.

One effective method for synthesizing 5-functionalized 2-methoxypyridines starts from 5-bromo-2-methoxypyridine. thieme-connect.com This starting material can undergo halogen-metal exchange followed by reaction with various electrophiles to introduce a range of functional groups at the 5-position. thieme-connect.com

Radical-mediated reactions offer a powerful alternative for the alkylation of pyridines. These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

N-alkoxypyridinium salts, particularly N-methoxypyridinium salts, have emerged as highly reactive species towards radical addition. nih.govrsc.orgchemrxiv.orgresearchgate.netresearchgate.net These salts can be effectively monoalkylated by alkyl radicals generated from various sources, such as alkenes (via hydroboration), alkyl iodides, and xanthates. nih.govrsc.orgchemrxiv.org The reaction proceeds under neutral conditions without the need for an external oxidant. nih.govrsc.orgchemrxiv.org

The high reactivity of N-methoxypyridinium salts towards radicals is a key advantage. nih.govrsc.orgresearchgate.net The rate constant for the addition of a primary alkyl radical to N-methoxylepidinium has been shown to be significantly higher than that for the addition to a protonated lepidine. nih.govrsc.org This enhanced reactivity allows for efficient radical chain reactions. nih.gov

A proposed mechanism for the radical alkylation of N-methoxypyridinium salts involves the addition of an alkyl radical to the pyridinium (B92312) ring, followed by the loss of a methoxy radical to regenerate the aromatic pyridine. researchgate.net Visible-light-mediated processes using photocatalysts can also generate alkyl radicals from redox-activated primary amine precursors, which then react with pyridinium salts. whiterose.ac.uk

Below is a table summarizing the radical-mediated monoalkylation of various N-methoxypyridinium salts with different radical precursors.

| N-Methoxypyridinium Salt | Radical Precursor | Product | Yield (%) |

|---|---|---|---|

| N-Methoxy-4-phenylpyridinium | Cyclohexene (via hydroboration) | 4-Phenyl-2-cyclohexylpyridine | 75 |

| N-Methoxy-2,6-lutidinium | 1-Iodododecane | 2,6-Dimethyl-4-dodecylpyridine | 82 |

| N-Methoxyquinolinium | Cyclohexene (via hydroboration) | 2-Cyclohexylquinoline | 68 |

| N-Methoxyisoquinolinium | tert-Butyl iodide | 1-tert-Butylisoquinoline | 55 |

Radical-Mediated Alkylation of Pyridinium Systems

Mechanistic Investigations of Radical Chain Propagation and Termination

The synthesis of alkylated pyridines, such as this compound, can be achieved through radical-mediated processes. Understanding the mechanism of these radical chain reactions is crucial for optimizing reaction conditions and improving yields. The monoalkylation of N-methoxypyridinium salts with alkyl radicals provides a relevant model for these transformations. The reaction proceeds under neutral conditions, as no acid is required to activate the heterocycle, and no external oxidant is necessary. nih.govrsc.org

The proposed chain mechanism for the alkylation of N-methoxypyridinium salts involves three key stages: initiation, propagation, and termination.

Initiation: The reaction can be initiated by the presence of a radical initiator, such as air, or through the spontaneous decomposition of a radical precursor. For instance, triethylborane (B153662) can be used to generate ethyl radicals that initiate the chain process.

Propagation: The propagation phase consists of a series of repeating steps that generate the product and regenerate the radical species. libretexts.org

An alkyl radical (R•) adds to the N-methoxypyridinium salt. Studies have shown that N-methoxypyridinium salts are exceptionally reactive radical traps. nih.govresearchgate.net A rate constant for the addition of a primary radical to N-methoxylepidinium has been determined to be greater than 107 M−1s−1, which is more than an order of magnitude larger than the rate measured for the addition of primary alkyl radicals to protonated lepidine. nih.govrsc.orgresearchgate.net

The resulting pyridinyl radical intermediate undergoes fragmentation, leading to the formation of the alkylated pyridine and a methoxy radical (MeO•).

The methoxy radical can then react with a suitable hydrogen donor or another species to propagate the chain. nih.govresearchgate.net

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.org This is a rare event due to the low concentration of radical species. libretexts.org Termination steps can involve the combination of any two radicals present in the reaction mixture, such as two alkyl radicals or an alkyl radical and a methoxy radical.

Preliminary mechanistic studies on similar para-selective radical alkylations of pyridines suggest a radical-radical coupling pathway. researchgate.net

Cross-Coupling Reactions for C(sp²)–C(sp³) Bond Formation

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for the formation of C(sp²)–C(sp³) bonds, offering a direct method for the synthesis of 2-alkylated pyridines from readily available starting materials. nih.govnih.govsnnu.edu.cnacs.orgnih.govdicp.ac.cn This approach involves the coupling of two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide, in the presence of a nickel catalyst and a reducing agent. nih.govnih.gov

A key advantage of this method is its ability to couple challenging substrates, including secondary alkyl bromides like cyclohexyl bromide, which are prone to β-hydride elimination. nih.gov The reaction conditions, including the choice of ligand and solvent, are crucial for achieving high yields and selectivity. For the coupling of 2-chloropyridines with alkyl bromides, a more rigid bathophenanthroline (B157979) ligand and a high concentration in DMF solvent have been found to be effective. nih.govnih.gov

| Entry | 2-Chloropyridine | Alkyl Bromide | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | 2-chloropyridine | cyclohexyl bromide | NiCl₂ | bathophenanthroline | DMF | 65 |

| 2 | 2-chloro-4-methylpyridine | 1-bromobutane | NiBr₂ | PyBCamCN | THF | 85 |

| 3 | 2-chloro-5-phenylpyridine | 1-bromohexane | Ni(glyme)Cl₂ | dtbbpy | DMF | 78 |

This method displays promising functional group compatibility and offers an orthogonal approach to traditional cross-coupling reactions involving organometallic reagents. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. While the Sonogashira coupling reaction is primarily used to form C(sp²)–C(sp) bonds between aryl or vinyl halides and terminal alkynes, it serves as a crucial step in multi-step syntheses to generate precursors for C(sp²)–C(sp³) bond formation. scirp.orgacs.orgsemanticscholar.orgmdpi.comsoton.ac.uk The resulting alkynylpyridines can be subsequently hydrogenated to the corresponding alkylpyridines.

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. scirp.orgacs.org For instance, 2-amino-3-bromopyridines can be coupled with various terminal alkynes in the presence of a palladium catalyst to afford 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.orgsemanticscholar.org

| Entry | Halopyridine | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 92 |

| 2 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethynyl-4-ethylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 85 |

| 3 | 2-iodopyridine | Cyclohexylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPEA | NMP | 75 |

The subsequent hydrogenation of the triple bond to a single bond can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with hydrogen gas, to furnish the desired alkyl-substituted pyridine.

Nucleophilic Aromatic Substitution (S_NAr) Strategies on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. youtube.com In this reaction, a nucleophile displaces a leaving group, typically a halide, on the pyridine ring. The reactivity of halopyridines in S_NAr reactions is highly dependent on the position of the halogen and the presence of electron-withdrawing groups. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

The reaction of 2-halopyridines with a variety of nucleophiles, including amines, alkoxides, and thiolates, is a well-established method for the synthesis of substituted pyridines. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org While direct S_NAr with a cyclohexyl anion is not a common approach due to the strong basicity of such a nucleophile, the use of organometallic reagents like Grignard or organolithium reagents can lead to the desired substitution, although side reactions can occur.

The general mechanism for the S_NAr reaction on a 2-halopyridine involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored.

The reactivity of the 2-halopyridine leaving group generally follows the order F > Cl > Br > I, which is characteristic of S_NAr reactions where the first step (nucleophilic attack) is rate-determining.

Directed Ortho Metalation (DoM) as a Regioselective Functionalization Tool

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orguwindsor.caorganic-chemistry.orgchem-station.com This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho-position. wikipedia.orgchem-station.com The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

The methoxy group is a known DMG, making 2-methoxypyridine (B126380) a suitable substrate for DoM. wikipedia.org The nitrogen atom in the pyridine ring also influences the regioselectivity of the metalation. For 2-methoxypyridine, deprotonation is expected to occur at the C-3 position, ortho to the methoxy group. However, the interplay between the directing effects of the methoxy group and the pyridine nitrogen can be complex and may depend on the specific reaction conditions, including the choice of organolithium base and solvent.

| Directing Group | Position of Metalation | Electrophile | Product |

| -OMe (on pyridine) | C-3 | I₂ | 3-Iodo-2-methoxypyridine |

| -CONEt₂ (on benzene) | C-2 | (CH₃)₃SiCl | 2-Trimethylsilyl-N,N-diethylbenzamide |

| -OCONEt₂ (on benzene) | C-2 | CO₂ | 2-Carboxy-N,N-diethylphenylcarbamate |

By carefully selecting the directing group and the electrophile, DoM allows for the precise introduction of substituents onto the pyridine ring, providing a versatile tool for the synthesis of complex molecules like this compound, assuming a suitable precursor and functional group interconversion strategy.

Introduction of the Methoxy Group at the 2-Position

The introduction of a methoxy group at the 2-position of a pyridine ring is a key step in the synthesis of this compound. This transformation can be accomplished through several methods, most commonly involving the nucleophilic substitution of a suitable leaving group at the 2-position with a methoxide (B1231860) source.

One of the most straightforward methods is the reaction of 2-chloropyridine with sodium methoxide in methanol. google.comresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism, where the methoxide ion displaces the chloride ion. The reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate.

Another approach involves the direct fluorination of pyridine followed by reaction with a nucleophilic solvent like methanol. For example, the use of CsSO₄F to fluorinate pyridine can yield 2-fluoropyridine (B1216828) as the major product in non-nucleophilic solvents, while in methanol, 2-methoxypyridine is formed. chemicalbook.com

Furthermore, 2-methoxypyridine derivatives can be synthesized through cyclization reactions. For instance, the reaction of chalcone (B49325) derivatives with malononitrile (B47326) in the presence of sodium methoxide can lead to the formation of 2-methoxy-3-cyanopyridines. rsc.orgrsc.org In some cases, depending on the substituents present, this reaction can also yield 2-methoxypyridines directly through a dehydrocyanation process. rsc.org

| Starting Material | Reagent(s) | Product |

| 2-chloropyridine | NaOMe, MeOH | 2-methoxypyridine |

| Pyridine | CsSO₄F, MeOH | 2-methoxypyridine |

| Substituted prop-2-en-1-one | Malononitrile, NaOMe | 2-methoxypyridine derivative |

Nucleophilic Substitution of Halo-pyridines with Alkoxides

One of the most fundamental and widely utilized methods for the synthesis of 2-alkoxypyridines is the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine with an alkoxide. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions, making them susceptible to nucleophilic attack. nih.gov This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the halide leaving group. abertay.ac.uk

The reactivity of the 2-halopyridine substrate is highly dependent on the nature of the halogen. While in many SNAr reactions the C-F bond is strongest, fluorine is often the best leaving group due to its high electronegativity, which strongly polarizes the carbon atom and stabilizes the intermediate. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov However, the relative reactivity can be influenced by the nucleophile and reaction conditions. sci-hub.se For some sulfur nucleophiles, the reactivity order has been observed as I > Br > Cl > F. sci-hub.se

A practical application of this methodology is the synthesis of 5-bromo-2-methoxypyridine, a key intermediate for the target molecule. This compound can be prepared from 2,5-dibromopyridine (B19318) by reacting it with sodium hydroxide (B78521) in methanol, where the methoxide ion selectively displaces the more activated bromine atom at the C2 position. chemicalbook.com Microwave irradiation has been shown to dramatically reduce reaction times for such nucleophilic substitutions, often to just a few minutes, providing an efficient alternative to conventional heating. sci-hub.se

| Halogen (X) in 2-X-Pyridine | Typical Reactivity with Oxygen Nucleophiles | Rationale | Reference |

|---|---|---|---|

| F | Highest | High electronegativity strongly polarizes the C-X bond, facilitating nucleophilic attack. | nih.gov |

| Cl | Moderate | Good balance of bond polarization and leaving group ability. | nih.govsci-hub.se |

| Br | Moderate to Low | Less effective polarization compared to F and Cl. | sci-hub.se |

| I | Lowest | Weakest C-X bond polarization, though iodide is an excellent leaving group. | sci-hub.se |

Direct Alkoxylation Reactions in Pyridine Chemistry

While SNAr reactions are highly effective, they require the pre-installation of a halogen atom. Alternative strategies that can directly functionalize a C-H bond are of great interest for improving synthetic efficiency. In pyridine chemistry, direct alkoxylation can be achieved through the formation of highly reactive pyridyne intermediates. thieme-connect.com

This method typically involves treating a halopyridine (often at the 3-position) with a very strong base, such as potassium hexamethyldisilazide (KHMDS), to induce elimination of HX and form a pyridyne. This short-lived intermediate is then trapped in situ by a nucleophile, such as an alcohol, to yield the alkoxylated pyridine. The regioselectivity of the nucleophilic addition is a key consideration in this chemistry. For example, the reaction of 3-halopyridines bearing a substituent at the 2-position can lead to the regioselective formation of 4-alkoxypyridines. thieme-connect.com The reaction of 3-bromo-2-diethylaminopyridine with various alcohols in the presence of potassium t-butoxide and 18-crown-6 (B118740) at elevated temperatures furnished the corresponding 4-alkoxy-2-diethylaminopyridines in good yields. thieme-connect.com

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-bromo-2-diethylaminopyridine | Various Alcohols, t-BuOK/18-crown-6 | 4-alkoxy-2-diethylaminopyridines | 61–81% | thieme-connect.com |

Stereocontrolled Introduction of the Cyclohexyl Moiety

The introduction of the cyclohexyl group at the C5 position of the 2-methoxypyridine core is accomplished through a carbon-carbon bond-forming reaction, most commonly a transition-metal-catalyzed cross-coupling reaction. Starting with an appropriate precursor like 5-bromo-2-methoxypyridine, various organometallic reagents containing the cyclohexyl moiety can be employed.

Commonly used cross-coupling strategies include:

Suzuki-Miyaura Coupling: This involves the reaction of the halopyridine with a cyclohexylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base.

Negishi Coupling: This method utilizes a cyclohexylzinc reagent, often prepared from cyclohexylmagnesium bromide and zinc chloride, coupled with the halopyridine using a palladium or nickel catalyst.

Kumada Coupling: This reaction employs a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) and is typically catalyzed by a nickel or palladium complex.

The "stereocontrolled" aspect of this transformation becomes critical when a substituted cyclohexyl ring with defined stereocenters is used. For example, if a chiral, enantiopure cyclohexylboronic acid is used as the coupling partner in a Suzuki reaction, the stereochemistry of the cyclohexyl moiety is typically transferred to the final product with high fidelity. The mechanism of these cross-coupling reactions generally proceeds with retention of configuration at the sp³-hybridized carbon of the organometallic reagent, thus preserving the stereochemical integrity of the starting material. This makes cross-coupling a powerful tool for the synthesis of specific stereoisomers of complex molecules.

| Reaction Name | Cyclohexyl Reagent | Catalyst System (Typical) | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | Cyclohexylboronic acid / ester | Pd(PPh3)4, PdCl2(dppf) + Base (e.g., Na2CO3) | High functional group tolerance; reagents are often stable and commercially available. |

| Negishi | Cyclohexylzinc halide | Pd(PPh3)4, Ni(dppe)Cl2 | High reactivity and functional group tolerance. |

| Kumada | Cyclohexylmagnesium halide | Pd(dppf)Cl2, Ni(dppp)Cl2 | High reactivity of Grignard reagents. |

Detailed Reaction Mechanisms and Kinetic Studies in Methoxypyridine Chemistry

Elucidation of Electron Transfer Processes in Pyridine (B92270) Functionalization

Electron transfer (ET) processes are fundamental to many functionalization reactions of pyridine derivatives, particularly in photoredox and transition-metal-catalyzed reactions. While no specific studies on electron transfer involving 5-Cyclohexyl-2-methoxypyridine are available, the electronic nature of the compound suggests it could participate in ET-initiated reactions. The electron-rich nature of the 2-methoxypyridine (B126380) system would make it a potential electron donor in the presence of a suitable photoexcited catalyst or a chemical oxidant.

In the context of functionalization, an initial single-electron transfer (SET) from the pyridine ring could generate a radical cation. The fate of this intermediate would depend on the reaction conditions and the other reagents present. The cyclohexyl and methoxy (B1213986) substituents would influence the stability and subsequent reactivity of this radical cation.

Mechanistic Analysis of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. A common catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

For a hypothetical cross-coupling reaction involving a halogenated precursor to this compound (e.g., 2-methoxy-5-halopyridine), the catalytic cycle would likely proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the pyridine halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate. The rate of this step can be influenced by the nature of the halogen and the steric and electronic properties of the pyridine ring.

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.

The presence of the bulky cyclohexyl group at the 5-position could sterically hinder the approach of the catalyst and the coupling partners, potentially affecting the reaction rates.

Determination of Reaction Pathways and Intermediates for Pyridine Derivatives

The determination of reaction pathways and the identification of intermediates are crucial for understanding and optimizing chemical reactions. For pyridine derivatives, common reaction pathways include electrophilic aromatic substitution (SEAr), nucleophilic aromatic substitution (SNAr), and metalation-functionalization sequences.

For 2-methoxy-5-substituted pyridines, SNAr reactions are particularly relevant, especially if a leaving group is present on the ring and the ring is activated by an electron-withdrawing group. A kinetic study on the SNAr reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines has shown that these reactions proceed through a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The Brønsted-type plots for these reactions were linear, with βnuc values of 0.52 and 0.55, respectively, indicating a significant degree of bond formation in the transition state. researchgate.net

It is important to emphasize that the cyclohexyl group is electron-donating, unlike the strongly electron-withdrawing nitro group in the studied examples. Therefore, SNAr reactions on a this compound system would be significantly less favorable unless a very strong nucleophile is used or the reaction proceeds via a different mechanism, such as an SRN1 (radical-nucleophilic aromatic substitution) pathway, which involves electron transfer to generate a radical anion intermediate.

Computational and Theoretical Investigations of Cyclohexyl Methoxypyridine Structures and Reactivity

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Molecular Dynamics Simulations for Conformational Analysis and Interactions

This section would require data from molecular dynamics (MD) simulations. These simulations model the movement of atoms and molecules over time to explore the different conformations (shapes) the molecule can adopt, particularly the orientation of the cyclohexyl ring relative to the pyridine (B92270) ring. The results would typically be presented as potential energy surfaces or conformational population analyses. No MD simulation studies focused on 5-Cyclohexyl-2-methoxypyridine were found.

Analysis of Non-Covalent Interactions and Molecular Recognition Phenomena (e.g., CH/π Interactions)

To populate this section, a computational analysis of the weak interactions within the molecule (intramolecular) or between molecules (intermolecular) is necessary. This would involve identifying and quantifying non-covalent interactions, such as the CH/π interactions between the cyclohexyl group's hydrogen atoms and the electron cloud of the pyridine ring. Specialized computational methods are used to visualize and analyze these interactions. No studies performing this analysis on this compound were identified.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing detailed information about the atomic arrangement within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the complete mapping of the carbon-hydrogen framework and the elucidation of atom connectivity.

¹H NMR Chemical Shift Perturbation Studies for Interaction Analysis

Proton (¹H) NMR spectroscopy provides distinct signals for chemically non-equivalent protons in a molecule, offering critical insights into the electronic environment of the hydrogen atoms. The spectrum of 5-Cyclohexyl-2-methoxypyridine is expected to show characteristic signals for both the substituted pyridine (B92270) ring and the cyclohexyl group.

The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum. The proton at position 6 (H-6), being adjacent to the nitrogen atom, would likely be the most downfield signal. The protons at positions 3 and 4 (H-3 and H-4) would appear at slightly higher fields. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The cyclohexyl group protons would produce a series of complex multiplets in the aliphatic region of the spectrum (typically 1.2-2.5 ppm). The methine proton attached to the pyridine ring (H-1') would be the most downfield of the cyclohexyl protons due to the influence of the aromatic system.

Chemical shift perturbation studies can be employed to analyze intermolecular interactions. By introducing a binding partner (e.g., a metal ion or a protein) and monitoring the changes in the chemical shifts of the protons, one can map the sites of interaction on the molecule. Protons in proximity to the binding site will exhibit noticeable shifts in their resonance frequencies.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent at 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Pyridine) | ~8.0 - 8.2 | d | 1H |

| H-4 (Pyridine) | ~7.4 - 7.6 | dd | 1H |

| H-3 (Pyridine) | ~6.6 - 6.8 | d | 1H |

| -OCH₃ | ~3.9 | s | 3H |

| H-1' (Cyclohexyl) | ~2.4 - 2.6 | m | 1H |

| Cyclohexyl (CH₂) | ~1.2 - 1.9 | m | 10H |

d: doublet, dd: doublet of doublets, s: singlet, m: multiplet

¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for the characterization of the complete carbon framework.

The pyridine ring carbons are expected to resonate in the downfield region of the spectrum. The carbon atom bonded to the electronegative oxygen of the methoxy group (C-2) is anticipated to be the most downfield of the pyridine carbons, followed by the carbon attached to the cyclohexyl group (C-5) and the other aromatic carbons. The methoxy carbon (-OCH₃) will appear as a distinct signal in the 50-60 ppm range. The carbons of the cyclohexyl ring will appear in the upfield, aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent at 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~163 - 165 |

| C-6 (Pyridine) | ~146 - 148 |

| C-4 (Pyridine) | ~137 - 139 |

| C-5 (Pyridine) | ~135 - 137 |

| C-3 (Pyridine) | ~110 - 112 |

| -OCH₃ | ~52 - 54 |

| C-1' (Cyclohexyl) | ~44 - 46 |

| C-2'/C-6' (Cyclohexyl) | ~33 - 35 |

| C-3'/C-5' (Cyclohexyl) | ~26 - 28 |

| C-4' (Cyclohexyl) | ~25 - 27 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by establishing connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with the H-6 proton if coupling exists). Within the cyclohexyl ring, extensive correlations would be seen between the methine proton (H-1') and its adjacent methylene (B1212753) protons, as well as between all the geminal and vicinal methylene protons, confirming the cyclic structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the pyridine proton signals would correlate with their respective aromatic carbon signals, and the aliphatic cyclohexyl protons would correlate with the upfield cyclohexyl carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would be expected from the methoxy protons (-OCH₃) to the C-2 carbon of the pyridine ring. Additionally, correlations from the cyclohexyl methine proton (H-1') to the C-4, C-5, and C-6 carbons of the pyridine ring would firmly establish the connection point of the cyclohexyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂H₁₇NO), the theoretical exact mass of the protonated molecular ion ([M+H]⁺) can be calculated. Experimental measurement of this value by HRMS serves as a definitive confirmation of the compound's elemental composition.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₂H₁₈NO]⁺ ([M+H]⁺) | 192.1383 |

Advanced Ionization Techniques (e.g., ESI-MS, APCI-MS)

The choice of ionization technique is critical for the successful analysis of a compound by mass spectrometry. For a molecule like this compound, which possesses a basic nitrogen atom on the pyridine ring, soft ionization techniques are generally employed to generate the molecular ion with minimal fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules. Given the basicity of the pyridine nitrogen, this compound is expected to ionize efficiently in positive ion mode ESI-MS, primarily forming the protonated molecule [M+H]⁺ at m/z 192.1383. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation. A likely fragmentation pathway would involve the loss of a methyl radical from the methoxy group or cleavage within the cyclohexyl ring.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is often used for less polar compounds that are thermally stable. researchgate.net It involves ionization in the gas phase. researchgate.net APCI would also be a suitable method for analyzing this compound, likely producing the [M+H]⁺ ion as the base peak. researchgate.net Fragmentation patterns observed in APCI-MS would be similar to those in ESI-MS/MS, providing valuable structural information.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy5.4. Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy5.5. X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Without access to published research articles or spectral databases containing information on "this compound," it is not possible to generate the scientifically accurate and detailed article as per the user's instructions.

Catalytic Applications of Cyclohexyl Methoxypyridine Derivatives and Analogues

Design and Synthesis of Pyridine-Based Ligands for Catalysis

The synthesis of pyridine-based ligands is a cornerstone of catalyst development. Typically, functional groups are introduced onto the pyridine (B92270) ring to enable coordination with a metal center or to act as an organocatalyst. For a hypothetical ligand based on 5-Cyclohexyl-2-methoxypyridine, synthetic strategies would likely involve modification of the pyridine core or the cyclohexyl and methoxy (B1213986) substituents.

Standard organic reactions such as lithiation followed by quenching with an electrophile, or cross-coupling reactions, could be employed to introduce phosphine, amine, or other coordinating groups at various positions on the pyridine ring. The steric bulk of the cyclohexyl group at the 5-position and the electronic effect of the methoxy group at the 2-position would be key considerations in the design of such ligands, as these features can significantly influence the stability and reactivity of the resulting catalyst.

Application in Homogeneous and Heterogeneous Organic Transformations

Pyridine-containing ligands are ubiquitous in both homogeneous and heterogeneous catalysis due to their strong coordination to metal centers and their tunable electronic and steric properties.

Transition Metal Catalysis (e.g., Nickel, Palladium)

In the realm of transition metal catalysis, pyridine-based ligands are instrumental in a vast array of cross-coupling reactions. For instance, palladium and nickel complexes bearing pyridine-derived ligands are widely used in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The nitrogen atom of the pyridine ring serves as a strong σ-donor, stabilizing the metal center, while modifications to the ring can fine-tune the catalyst's activity and selectivity.

Hypothetically, a ligand derived from this compound could offer a unique combination of steric hindrance from the cyclohexyl group and electronic influence from the methoxy group. This could potentially lead to catalysts with novel reactivity or selectivity in cross-coupling processes. However, no specific examples of such applications have been reported in the scientific literature.

Organocatalysis and Metal-Free Catalytic Systems

Pyridine and its derivatives can also function as organocatalysts, typically acting as nucleophilic or basic catalysts. The lone pair of electrons on the nitrogen atom can initiate a reaction by attacking an electrophilic center. The specific substituents on the pyridine ring can modulate this nucleophilicity and basicity. While the potential for this compound to act as an organocatalyst exists, there is currently no published research demonstrating its use in this capacity.

Exploration of Chiral Pyridine Derivatives in Asymmetric Catalysis

The development of chiral pyridine ligands has been a major focus in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chirality can be introduced in a substituent on the pyridine ring or by creating a chiral axis. These chiral ligands can then coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.

A chiral derivative of this compound, for example, could be synthesized by resolving a racemic mixture or through an asymmetric synthesis. Such a chiral ligand could potentially be used in asymmetric hydrogenation, hydrosilylation, or other stereoselective transformations. Nevertheless, the synthesis and application of chiral ligands based on the this compound scaffold have not been described in the available literature.

Supramolecular Chemistry and Molecular Recognition of Pyridine Systems

Characterization of Non-Covalent Interactions in Pyridine (B92270) Systems (e.g., Hydrogen Bonding, π-π Stacking, CH/π Interactions)

Non-covalent interactions are the cornerstone of molecular recognition and self-assembly in supramolecular chemistry. In pyridine systems, several types of non-covalent interactions play a crucial role in determining the structure and stability of supramolecular architectures. These interactions are not mutually exclusive and often act in concert to achieve high specificity and affinity in molecular recognition events.

Hydrogen Bonding: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a competent hydrogen bond acceptor. This interaction is fundamental in the formation of co-crystals and other molecular assemblies. For instance, pyridines can form hydrogen bonds with molecules containing acidic protons, such as carboxylic acids or phenols, leading to the formation of predictable supramolecular synthons. The basicity of the pyridine nitrogen, which can be tuned by substituents, is a key factor in the strength of these hydrogen bonds.

π-π Stacking: The electron-deficient nature of the pyridine ring allows it to participate in π-π stacking interactions with electron-rich aromatic systems. These interactions are typically characterized by face-to-face or offset arrangements of the aromatic rings and are crucial for the stabilization of many supramolecular structures, including molecular capsules and Borromean rings. The strength and geometry of these interactions are sensitive to the electronic properties of the interacting rings.

CH/π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system, such as the pyridine ring, acts as the acceptor. These interactions are increasingly recognized as important in molecular recognition, conformational control, and crystal packing. In the context of substituted pyridines, such as those with alkyl or cycloalkyl groups, intramolecular and intermolecular CH/π interactions can significantly influence their conformational preferences and their interactions with other molecules.

A study on the molecular recognition between a galactopyranoside substrate and various 6-substituted 2-methoxypyridines highlighted the role of CH/π interactions. While the primary interaction was anticipated to be between the carbohydrate's C-H bonds and the pyridine ring, it was found that a cyclohexyl substituent on the pyridine did not directly participate in CH/π interactions with the substrate. Instead, other weaker interactions were observed, demonstrating the subtle interplay of various non-covalent forces in molecular recognition. scielo.org.mx

Below is a table summarizing the key non-covalent interactions involving pyridine systems:

| Interaction Type | Description | Key Features |

| Hydrogen Bonding | Interaction between the pyridine nitrogen (acceptor) and a hydrogen bond donor. | Directional, strong, sensitive to the pKa of the pyridine. |

| π-π Stacking | Attraction between the π-electron systems of the pyridine ring and another aromatic ring. | Can be face-to-face or edge-to-face, sensitive to electronic complementarity. |

| CH/π Interactions | A weak hydrogen bond between a C-H bond and the π-face of the pyridine ring. | Weaker than conventional hydrogen bonds, important for conformational stability. |

| Halogen Bonding | Interaction between a halogen atom (Lewis acid) and the pyridine nitrogen (Lewis base). | Directional, strength depends on the polarizability of the halogen. |

| Cation-π Interactions | Electrostatic interaction between a cation and the electron-rich face of the pyridine ring. | Strong, long-range interaction. |

Host-Guest Chemistry for Selective Recognition and Separation of Pyridine Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger molecule (the host) and a smaller molecule or ion (the guest). This field has significant implications for separation science, catalysis, and drug delivery. The selective recognition of pyridine derivatives is an area of active research, driven by the need to separate structurally similar isomers which can be challenging using traditional methods.

The design of host molecules for pyridine derivatives often relies on creating a binding cavity with a shape and electronic character that is complementary to the target guest. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are the primary drivers for guest binding and selectivity.

Several classes of host molecules have been developed for the selective recognition and separation of pyridines. These include:

Macrocyclic Hosts: Molecules like cyclodextrins, calixarenes, and pillararenes possess pre-organized cavities that can encapsulate pyridine derivatives. The hydrophobicity of the cavity and the potential for interactions with functional groups on the rim of the macrocycle contribute to the binding affinity and selectivity.

TADDOL Derivatives: These chiral diols have been shown to be effective hosts for the separation of pyridine and its methylated isomers (picolines). The selectivity is often based on subtle differences in the steric fit and the formation of hydrogen bonds between the hydroxyl groups of the host and the nitrogen of the pyridine guest.

Metal-Organic Frameworks (MOFs): These are crystalline materials with porous structures that can be tailored for the selective adsorption of specific molecules. MOFs can be designed with specific pore sizes and chemical functionalities to achieve high selectivity for certain pyridine derivatives.

An example of the application of host-guest chemistry in the separation of pyridines is the use of a diastereoisomeric mixture of 1,4-bis(diphenylhydroxymethyl)cyclohexane. This host was found to form inclusion compounds with pyridine and its methylpyridine isomers, with the trans isomer of the host showing a preference for 4-methylpyridine. acs.org This selectivity is attributed to the optimal fit of the guest within the host's crystal lattice, stabilized by a network of non-covalent interactions.

The following table provides examples of host-guest systems used for the recognition of pyridine derivatives:

| Host Molecule | Guest Molecule(s) | Key Interactions | Application |

| TADDOL derivatives | Pyridine, Methylpyridines | Hydrogen bonding, van der Waals | Separation of isomers |

| 1,4-Bis(diphenylhydroxymethyl)cyclohexane | Pyridine, Methylpyridines | Host-guest inclusion, van der Waals | Selective crystallization |

| Cyclodextrins | Various substituted pyridines | Hydrophobic interactions, hydrogen bonding | Solubilization, controlled release |

| Metal-Organic Frameworks | Pyridine vapor | Coordination, van der Waals | Gas separation, sensing |

Design of Receptors for Specific Molecular Recognition of Pyridine Scaffolds

The rational design of synthetic receptors capable of binding specific molecules with high affinity and selectivity is a major goal of supramolecular chemistry. For the molecular recognition of pyridine scaffolds, receptor design strategies focus on the creation of binding pockets that are complementary in size, shape, and chemical functionality to the target pyridine derivative.

The key principles in the design of receptors for pyridine scaffolds include:

Preorganization: The receptor should ideally be rigid and possess a well-defined binding cavity, which minimizes the entropic penalty upon guest binding.

Complementarity: The size and shape of the binding site should match that of the guest molecule. Furthermore, the electronic properties of the receptor and guest should be complementary, for example, by placing hydrogen bond donors in positions that can interact with the pyridine nitrogen.

Multivalency: The use of multiple non-covalent interactions to bind the guest can lead to a significant increase in binding affinity and selectivity, a phenomenon known as the chelate effect.

A variety of molecular scaffolds have been employed in the design of receptors for pyridines. These range from simple acyclic molecules to complex macrocyclic and cage-like structures. For instance, receptors incorporating hydrogen bond donors like ureas, thioureas, or carboxylic acids can be designed to specifically target the pyridine nitrogen. The incorporation of aromatic panels can facilitate π-π stacking interactions with the pyridine ring.

Computational methods, such as molecular modeling and density functional theory (DFT) calculations, are increasingly used to guide the design of new receptors. These methods can predict the binding energies and geometries of host-guest complexes, allowing for the in-silico screening of potential receptor candidates before their synthesis.

The following table lists some of the common receptor design strategies for pyridine recognition:

| Receptor Design Strategy | Key Features | Examples |

| Macrocyclization | Preorganized binding cavity, enhanced binding affinity through the macrocyclic effect. | Cyclophanes, porphyrins, synthetic macrocycles. |

| Tripodal Scaffolds | Convergent arrangement of binding groups towards a central cavity. | Receptors based on tri-substituted benzene (B151609) or adamantane (B196018) cores. |

| Molecular Clefts | Open, yet well-defined binding sites. | Biphenyl- or binaphthyl-based receptors. |

| Self-Assembled Cages | Formation of a three-dimensional binding pocket through the self-assembly of multiple components. | Metal-ligand coordination cages. |

Future Research Trajectories and Emerging Methodologies in Cyclohexyl Methoxypyridine Chemistry

Development of Innovative and Sustainable Synthetic Routes

Traditional synthetic methods for pyridine (B92270) derivatives often involve harsh conditions, hazardous reagents, and significant waste generation. The principles of green chemistry are now guiding the development of more environmentally benign alternatives. nih.gov Future research in the synthesis of 5-Cyclohexyl-2-methoxypyridine and related compounds is increasingly focused on innovative and sustainable routes that prioritize atom economy, energy efficiency, and the use of renewable resources.

Several key strategies are being explored to minimize the environmental impact of pyridine production. nih.gov These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to significantly reduced reaction times, higher yields, and fewer by-products compared to conventional heating methods. nih.gov

Solvent-Free and Aqueous-Phase Reactions: Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. Research is ongoing into solvent-free reaction conditions, often employing mechanochemistry (using mechanical force to induce reactions), or using water as a benign reaction medium. nih.gov

Use of Green Catalysts: The development of reusable and non-toxic catalysts is a major area of focus. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions with high selectivity. nih.gov Additionally, solid-supported catalysts and ionic liquids are being investigated as recyclable alternatives to traditional homogeneous catalysts. nih.govbeilstein-journals.org Ionic liquids, with their low vapor pressure and tunable properties, can serve as both catalysts and environmentally friendly solvents, facilitating one-pot multicomponent reactions that reduce waste and simplify procedures. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient processes where multiple starting materials react to form a complex product in a single step. These reactions are inherently more sustainable as they reduce the number of synthetic steps, minimize purification processes, and decrease solvent and energy consumption. ingentaconnect.comrsc.org

The table below summarizes a comparison of traditional versus emerging sustainable synthetic methodologies applicable to pyridine derivatives.

| Methodology | Traditional Approach | Sustainable Alternative | Advantages of Sustainable Alternative |

| Heating | Conventional oil bath heating | Microwave irradiation | Reduced reaction times, higher yields, energy efficiency nih.gov |

| Solvents | Volatile organic solvents (VOCs) | Ionic liquids, water, or solvent-free conditions | Reduced toxicity and environmental pollution, easier product recovery nih.govnih.gov |

| Catalysis | Homogeneous, often toxic metal catalysts | Reusable solid catalysts, biocatalysts, green catalysts (e.g., activated fly ash) | Catalyst recyclability, milder reaction conditions, reduced waste nih.govbeilstein-journals.org |

| Process | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions | Increased efficiency, reduced waste, lower costs ingentaconnect.comrsc.org |

Application of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by transforming how chemists design synthetic routes and predict reaction outcomes. acs.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond the scope of human intuition. rsc.org

Beyond route design, ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. researchgate.netnih.gov By training on large databases of experimental results, these models can predict the major product, potential byproducts, and even the expected yield under various reaction conditions. nih.govdntb.gov.ua This predictive power can save significant time and resources by helping chemists to prioritize experiments that are most likely to succeed. nih.gov

Key applications of AI and ML in this field include:

Retrosynthesis Planning: AI platforms can suggest diverse and efficient synthetic routes to complex molecules. nih.govbeilstein-journals.org

Reaction Outcome Prediction: ML models can predict the products and yields of unknown reactions, aiding in experimental design. researchgate.net

Reaction Condition Optimization: Algorithms can identify the optimal solvents, catalysts, and temperature for a given transformation.

Computational Studies: Techniques like Density Functional Theory (DFT) can be used to study the geometry and electronic properties of pyridine derivatives, providing insights that complement experimental findings. nih.govingentaconnect.com

| Model Type | Description | Advantages | Limitations |

| Template-Based | Relies on a predefined set of known chemical reaction rules or "templates". rsc.org | High accuracy for reactions within the template library. | Cannot predict novel reactions not covered by the templates. rsc.org |

| Template-Free | Learns the underlying principles of chemical reactivity directly from data without explicit rules. rsc.org | Capable of discovering entirely new synthetic pathways. | May sometimes propose chemically implausible steps. rsc.org |

| Semi-template-Based | Combines elements of both template-based and template-free approaches. rsc.org | Balances accuracy with the potential for novelty. | Complexity in model development. |

Exploration of Novel Catalytic Systems and Methodologies for C-H Functionalization

Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For the this compound scaffold, C-H functionalization offers a direct route to introduce new functional groups onto the pyridine ring, enabling the synthesis of a diverse range of analogues.

The pyridine ring presents unique challenges for C-H activation due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can deactivate metal catalysts. ingentaconnect.comrsc.org Consequently, a significant area of research is focused on developing novel catalytic systems that can overcome these hurdles and achieve high regioselectivity.

Future research directions in this area include:

Transition Metal Catalysis: Palladium remains a workhorse in C-H activation, with ongoing efforts to develop more active and selective catalysts. nih.govnih.gov Other transition metals, including rhodium, ruthenium, and iridium, are also being explored for their unique reactivity profiles in functionalizing different positions on the pyridine ring. nih.govbeilstein-journals.org The development of catalysts that can selectively target the C3 and C4 positions is a particular focus, as these are traditionally difficult to functionalize. nih.gov

Ligand Development: The ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity and selectivity. The design of novel ligands that can modulate the electronic and steric properties of the catalyst is a key strategy for improving C-H functionalization reactions.

Photocatalysis: Visible-light-induced photocatalysis offers a mild and sustainable approach to C-H functionalization. nih.gov This methodology often utilizes inexpensive and abundant photocatalysts to generate reactive radical intermediates that can functionalize the pyridine ring. nih.gov

Overcoming Regioselectivity Challenges: The inherent electronic properties of the pyridine ring favor functionalization at the C2 position. nih.gov Innovative strategies are being developed to achieve functionalization at the more distal C3 and C4 positions. These include the use of transient directing groups, N-oxide mediated activation, and catalyst systems that favor specific C-H bonds based on steric or electronic factors. nih.govingentaconnect.com

The table below highlights different catalytic approaches for the C-H functionalization of pyridines.

| Catalytic Approach | Metal/System | Targeted Position(s) | Key Features |

| Transition Metal Catalysis | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | Primarily C2, with newer systems targeting C3 and C4 | High efficiency and functional group tolerance. nih.govbeilstein-journals.org |

| Photocatalysis | Organic Dyes, Iridium or Ruthenium complexes | Varies depending on the reaction mechanism | Mild reaction conditions, uses visible light as a sustainable energy source. nih.govnih.gov |

| N-Oxide Strategy | Various Transition Metals | C2, C3, C4 | Temporarily modifies the electronic properties of the pyridine ring to control regioselectivity. ingentaconnect.com |

| Directing Group Strategy | Palladium (Pd) and other metals | Ortho-position relative to the directing group | Covalently attached group directs the catalyst to a specific C-H bond, ensuring high regioselectivity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclohexyl-2-methoxypyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, the cyclohexyl group can be introduced via Suzuki-Miyaura coupling using a palladium catalyst and a cyclohexylboronic acid derivative. Optimization includes adjusting reaction temperature (80–120°C), solvent (toluene or THF), and base (Na2CO3 or K3PO4). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product . Yield improvements (e.g., 70–85%) may require iterative testing of catalyst loading (1–5 mol%) and ligand systems (e.g., SPhos or XPhos) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR:

- 1H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and cyclohexyl protons (δ 1.2–2.2 ppm). Aromatic pyridine protons typically appear at δ 6.5–8.5 ppm.

- 13C NMR : Methoxy carbons at δ 50–55 ppm; pyridine carbons at δ 120–150 ppm.

For crystallography, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELX (SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols.

- Toxicity Mitigation : Although full toxicity data are unavailable, assume acute toxicity. Pre-treat skin contact with soap/water; eye exposure requires 15-minute rinsing followed by medical evaluation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered cyclohexyl groups) be resolved during structure refinement?

- Methodological Answer : Use SHELXL’s PART and ISOR commands to model disorder. For example:

- Split the cyclohexyl ring into two occupancy-refined parts.

- Apply isotropic displacement parameter restraints to prevent overfitting.

Validate with R1 (<5%) and wR2 (<15%) metrics. Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to ensure conformational plausibility .

Q. What analytical strategies address discrepancies in purity assessments between HPLC and NMR data?

- Methodological Answer :

- HPLC : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm.

- NMR : Integrate residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) to quantify impurities.

If results conflict, perform spiking experiments with known impurities or use LC-MS to identify non-UV-active contaminants .

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Calculate Fukui indices to predict regioselectivity in cross-coupling reactions.

Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in situ IR) .

Q. What are the best practices for resolving low reproducibility in synthetic yields across laboratories?

- Methodological Answer :

- Standardize reagents (e.g., use anhydrous solvents, fresh catalysts).

- Document reaction parameters (e.g., stirring rate, moisture levels).

- Perform control experiments to identify critical variables (e.g., oxygen sensitivity, trace metal effects).

Cross-validate with inter-lab round-robin testing and statistical analysis (e.g., ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.